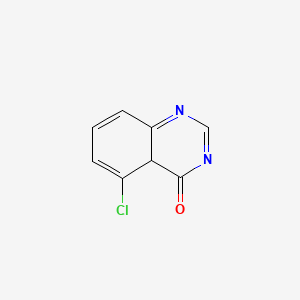
N-Methoxy-N-methylacetamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N-methylacetamide-d3 is a deuterium-labeled version of N-Methoxy-N-methylacetamide. This compound is often used in scientific research due to its unique properties and applications. The deuterium labeling makes it particularly useful in various analytical and synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methoxy-N-methylacetamide-d3 can be synthesized by reacting N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-N-methylacetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of various substituted amides.
Reduction: Formation of N-methylacetamide.
Oxidation: Formation of N-methoxy-N-methylacetamide oxides.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N-methylacetamide-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ketones and aldehydes.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of complex organic molecules and materials science
Wirkmechanismus
The mechanism of action of N-Methoxy-N-methylacetamide-d3 involves its role as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, which can alter the compound’s physical and chemical properties. This labeling allows for precise tracking and analysis in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in metabolic studies or reaction intermediates in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methoxy-N-methylacetamide: The non-deuterated version of the compound.
N-Methylacetamide: Lacks the methoxy group and deuterium labeling.
N,O-Dimethylhydroxylamine: A precursor in the synthesis of N-Methoxy-N-methylacetamide-d3.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms allows for enhanced stability and precise tracking in various studies, making it a valuable tool in research and industry .
Eigenschaften
Molekularformel |
C4H9NO2 |
|---|---|
Molekulargewicht |
106.14 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3/i1D3 |
InChI-Schlüssel |
OYVXVLSZQHSNDK-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N(C)OC |
Kanonische SMILES |
CC(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


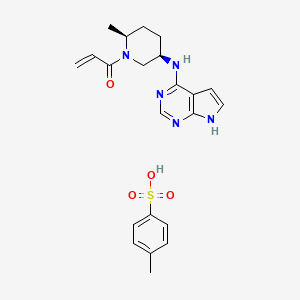
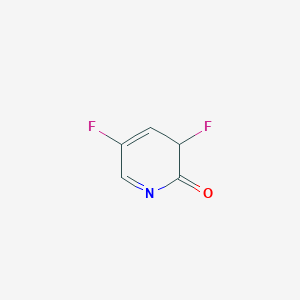


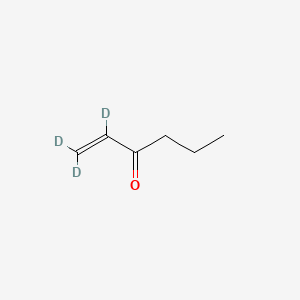
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
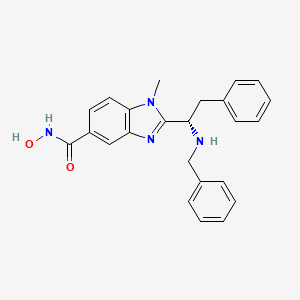
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)

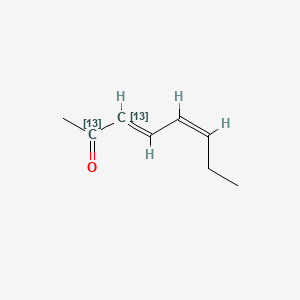
![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
